Product packaging for L-GLUTAMIC ACID (1-13C)(Cat. No.:)

L-GLUTAMIC ACID (1-13C)

Cat. No.: B1580186
M. Wt: 148.12
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of L-Glutamic Acid as a Central Metabolite

L-Glutamic acid, or glutamate (B1630785), is a non-essential amino acid that occupies a pivotal position in cellular metabolism. wikipedia.org It serves as a key link between carbohydrate and protein metabolism through its connection to the tricarboxylic acid (TCA) cycle, a central pathway for energy production. wikipedia.orgcreative-proteomics.com Glutamate can be converted to the TCA cycle intermediate α-ketoglutarate, a process that can either replenish the cycle (anaplerosis) or provide fuel for oxidation. wikipedia.orgnih.gov Beyond its bioenergetic role, glutamate is a fundamental building block for protein synthesis and a precursor for the synthesis of other amino acids and the major antioxidant, glutathione. nih.govnih.gov In the nervous system, it is the most abundant excitatory neurotransmitter, playing a critical role in synaptic plasticity, learning, and memory. wikipedia.orgacnp.org

Advantages of Positional 13C-Labeling for Elucidating Carbon Flux

The specific position of the ¹³C atom within a tracer molecule provides crucial information that cannot be obtained from uniformly labeled compounds (where all carbons are ¹³C). When L-Glutamic Acid is labeled at the C1 position (the carboxyl group carbon), its entry into the TCA cycle via glutamate dehydrogenase or a transaminase reaction leads to the formation of α-ketoglutarate. The subsequent decarboxylation of α-ketoglutarate by α-ketoglutarate dehydrogenase results in the immediate loss of this ¹³C-labeled carbon as ¹³CO₂.

Therefore, tracking metabolites derived from [1-¹³C]glutamate allows researchers to specifically probe the initial steps of the TCA cycle. If the ¹³C label is retained in other molecules, it indicates that α-ketoglutarate is being used in alternative pathways, such as reductive carboxylation, a pathway observed in some cancer cells. nih.gov This positional information is critical for accurately resolving complex and competing metabolic fluxes. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to detect and quantify these position-specific labeling patterns. creative-proteomics.comnih.gov

Overview of Research Domains Utilizing L-Glutamic Acid (1-13C)

The unique insights offered by L-Glutamic Acid (1-¹³C) have been applied across several key areas of biomedical research:

Neuroscience: To study neurotransmitter cycling and brain energy metabolism. The glutamate-glutamine cycle between neurons and glial cells is fundamental to brain function, and tracers like [1-¹³C]glucose and labeled glutamate help quantify the rates of these pathways in both healthy and diseased states, such as epilepsy. bohrium.comjneurosci.org

Cancer Metabolism: To investigate how cancer cells rewire their metabolism to support rapid proliferation. Studies have used ¹³C-labeled glutamine and glutamate to demonstrate the reliance of many tumors on glutamine as a bioenergetic and biosynthetic substrate, a phenomenon termed "glutamine addiction." nih.govembopress.orgjci.org Hyperpolarized [1-¹³C]glutamate is also being explored as an imaging agent to monitor tumor metabolism non-invasively. nih.gov

Microbial and Cellular Engineering: To optimize the production of valuable compounds like poly-γ-glutamic acid in bacteria. By using ¹³C-MFA, researchers can understand how genetic modifications reroute metabolic fluxes towards the desired product. nih.govnih.gov

Immunology: To understand the metabolic requirements of immune cells. For instance, studies have used ¹³C-glutamine to show its critical role as a fuel for activated CD8+ T cells during an immune response. nih.gov

Detailed Research Findings

The application of L-Glutamic Acid (1-¹³C) and related tracers has yielded quantitative data on metabolic pathway activities in various biological systems.

Tracing Glutamate Metabolism in the Brain

In neuroscience, understanding the flux through the glutamate-glutamine cycle is crucial. Studies using ¹³C-labeled substrates have provided precise measurements of these metabolic rates in the human brain.

Table 1: Metabolic Fluxes in the Human Cerebral Cortex

Metabolic FluxMeasured Rate (μmol·g⁻¹·min⁻¹)Tracer UsedSignificance
Neuronal TCA Cycle (VTCA)0.80[1-¹³C]glucoseRepresents the rate of energy production in neurons. jneurosci.org
Glutamate/Glutamine Cycle (Vcycle)0.32 ± 0.07[2-¹³C]acetateQuantifies the rate of neurotransmitter recycling between neurons and astrocytes. jneurosci.org
Glutamine SynthesisIncreased in epilepsy patients (0.60 mM vs 0.39 mM in controls)[1-¹³C]glucoseSuggests increased glutamate release and uptake into astrocytes in epileptic brain tissue. bohrium.com

These studies demonstrate that the glutamate-glutamine cycle is the predominant pathway for replenishing the neurotransmitter glutamate pool in neurons. jneurosci.org

Unraveling Cancer Metabolism

Cancer cells often exhibit altered metabolism, with an increased reliance on glutamine. Tracing studies with ¹³C-labeled glutamine (which is readily converted to glutamate) reveal how this amino acid fuels the cancer cell.

Table 2: Nutrient Contribution to TCA Cycle in CD8+ T Effector Cells

MetabolitePrimary ¹³C Labeled SourceBiological Implication
Citrate (B86180) (TCA Cycle Intermediate)¹³C-GlutamineGlutamine contributes more carbon to the TCA cycle than glucose in these immune cells. nih.gov
Malate (TCA Cycle Intermediate)¹³C-GlutamineHighlights the importance of glutamine anaplerosis for sustaining the TCA cycle. nih.gov
Aspartate¹³C-GlutamineDemonstrates that glutamine is a key precursor for synthesizing other amino acids needed for nucleotide production. nih.gov

Enhancing Biochemical Production in Microbes

Metabolic flux analysis is a key tool in metabolic engineering. In studies aiming to increase the production of poly-γ-glutamic acid (γ-PGA) in Bacillus licheniformis, ¹³C-MFA was used to compare a modified strain with a control.

**Table 3: Metabolic Flux Redistribution in Engineered *B. licheniformis***

Metabolic PathwayFlux in Control Strain (mmol/g DCW/h)Flux in Engineered Strain (mmol/g DCW/h)Percent ChangeOutcome
Pentose (B10789219) Phosphate (B84403) Pathway33.7736.41+7.82%Increased NADPH supply for biosynthesis. nih.gov
Tricarboxylic Acid (TCA) Cycle13.8619.18+38.38%Increased precursor (glutamic acid) formation. nih.gov

These findings demonstrated that genetic engineering successfully rerouted carbon flux towards pathways that support the synthesis of γ-PGA, leading to a 93.42% increase in the final product yield. nih.gov

Properties

Molecular Weight

148.12

Purity

98%

Origin of Product

United States

Synthetic Strategies and Isotopic Validation of L Glutamic Acid 1 13c

Chemoenzymatic and Asymmetric Synthesis Approaches for Positional 13C Enrichment

The targeted introduction of a ¹³C isotope at the first carbon (C1) of L-glutamic acid requires precise synthetic control. Chemoenzymatic and asymmetric synthesis are powerful strategies to achieve this specific labeling with high stereoselectivity.

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations, leveraging the high specificity of enzymes to achieve desired stereochemistry and regioselectivity. A common chemoenzymatic route for producing L-amino acids involves the reductive amination of an α-keto acid precursor. In the case of L-Glutamic Acid (1-¹³C), the synthesis can start from α-ketoglutaric acid. The key step is the enzymatic amination catalyzed by an enzyme like glutamate (B1630785) dehydrogenase (GDH). lew.ro This enzyme facilitates the addition of an amino group to the α-keto acid in a stereospecific manner, yielding the L-enantiomer. The ¹³C label is introduced by using a ¹³C-labeled precursor, such as ¹³C-cyanide, which is then converted to the carboxylic acid group at the C1 position.

Another chemoenzymatic approach involves the use of aminotransferases, such as branched-chain aminotransferase (BCAT) or aspartate aminotransferase (AAT). acs.orgacs.org These enzymes can catalyze the transfer of an amino group from a donor amino acid to a ¹³C-labeled α-ketoglutaric acid, resulting in the formation of L-Glutamic Acid (1-¹³C). acs.orgacs.org The stereoselectivity of these enzymes ensures the production of the desired L-isomer with high enantiomeric excess. acs.org

Asymmetric synthesis provides an alternative, purely chemical approach to producing enantiomerically pure L-Glutamic Acid (1-¹³C). These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the reaction. One strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile containing the ¹³C-labeled carbon. For instance, Dellaria's oxazinone, a chiral glycine equivalent, has been used in the asymmetric synthesis of various ¹³C-labeled L-amino acids. researchgate.net The diastereoselective alkylation of this chiral template, followed by deprotection and removal of the chiral auxiliary, yields the desired L-amino acid with high optical purity. researchgate.net While not specifically detailed for L-Glutamic Acid (1-¹³C) in the provided results, this methodology has been successfully applied to synthesize other labeled amino acids like L-[4-¹³C]glutamic acid. researchgate.netresearchgate.net

Isotopic Purity and Positional Specificity Validation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the position and extent of isotopic labeling. ¹³C NMR spectroscopy directly detects the ¹³C nucleus, providing unambiguous information about its location within the molecule.

In the ¹³C NMR spectrum of L-Glutamic Acid (1-¹³C), the signal corresponding to the C1 carboxyl carbon will show a significantly enhanced intensity compared to the natural abundance ¹³C signals of the other carbons. frontiersin.org The isotopic enrichment can be quantified by comparing the integral of the enriched C1 signal to that of the other carbon signals or to an internal standard. acs.orgacs.org Furthermore, the coupling between the ¹³C nucleus and adjacent protons (¹H) or other carbons can provide additional structural confirmation. For instance, in doubly labeled molecules, ¹³C-¹³C coupling can be observed. scispace.com

A specialized NMR technique called isotope-edited total correlation spectroscopy (ITOCSY) can be used to filter ¹H-¹H NMR spectra based on whether the protons are attached to a ¹²C or ¹³C atom. acs.orgacs.org This allows for the separation of signals from labeled and unlabeled molecules into distinct spectra, facilitating the analysis of isotopic enrichment in complex mixtures. acs.orgacs.org

Table 1: Representative ¹³C NMR Chemical Shifts for L-Glutamic Acid

Carbon AtomChemical Shift (ppm)
C1 (Carboxyl)~177.3
C2 (α-carbon)~55.0
C3~28.0
C4~31.0
C5 (Carboxyl)~181.0
Note: Chemical shifts are approximate and can vary based on solvent and pH.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique used to assess the chemical purity of the synthesized L-Glutamic Acid (1-¹³C) and to confirm its molecular weight.

The liquid chromatography step separates the target compound from any unreacted starting materials, byproducts, or other impurities. The mass spectrometer then detects the ions based on their mass-to-charge ratio (m/z). For L-Glutamic Acid (1-¹³C), the molecular weight is expected to be 148.12 g/mol , which is one mass unit higher than the unlabeled L-Glutamic acid due to the presence of the ¹³C isotope. sigmaaldrich.comsigmaaldrich.comisotope.com

LC-MS can be operated in various modes, including tandem mass spectrometry (MS/MS), which provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govwur.nl This can help to confirm the identity of the compound and to detect any potential co-eluting impurities. The purity of the compound is typically determined by integrating the peak area of the target compound in the chromatogram and expressing it as a percentage of the total peak area. nih.gov

Considerations for Isotopic Reference Materials in 13C and 15N Measurements

The accurate measurement of ¹³C and ¹⁵N isotopic ratios in L-glutamic acid and other amino acids relies on the use of well-characterized isotopic reference materials. These materials are essential for calibrating instruments and ensuring the traceability of measurements to international standards. ucdavis.eduroyalsocietypublishing.orgnist.gov

The International Atomic Energy Agency (IAEA) and the U.S. Geological Survey (USGS) provide a suite of amino acid reference materials with certified δ¹³C and δ¹⁵N values. ucdavis.edunist.govresearchgate.net For example, USGS40 is a widely used L-glutamic acid reference material with a certified δ¹³C value of -26.39 ‰ relative to the Vienna Pee Dee Belemnite (VPDB) standard. nist.gov Another reference material, USGS41, is an L-glutamic acid sample enriched in ¹³C at the C1 position. thermofisher.comnih.gov

When performing compound-specific isotope analysis (CSIA), it is crucial to use reference materials that are chemically identical or very similar to the analyte. ucdavis.edu The analytical procedure, including any derivatization steps required for techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), must be applied identically to both the samples and the reference materials to correct for any isotopic fractionation that may occur during sample preparation. ucdavis.edu

For position-specific isotope analysis (PSIA), such as determining the δ¹³C value of the carboxyl group, specific methods like reaction with ninhydrin (B49086) followed by IRMS are employed. researchgate.netnih.govgriffith.edu.au The accuracy of these methods is validated using reference materials with known position-specific isotopic compositions. nih.govgriffith.edu.au

Table 2: Examples of L-Glutamic Acid Isotopic Reference Materials

Reference MaterialIssuing BodyCertified Isotopic ValueNotes
USGS40USGS/IAEAδ¹³C = -26.39 ± 0.09 ‰Natural abundance L-glutamic acid. nist.gov
USGS41USGS/IAEAEnriched in ¹³CSpecifically enriched at the C1-carboxyl position. thermofisher.comnih.gov
RM 8573NISTδ¹³C = –26.39 ± 0.09 ‰, δ¹⁵N = –4.52 ± 0.12 ‰Equivalent to USGS40. nist.gov

The availability and proper use of these reference materials are fundamental for ensuring the quality and comparability of isotopic data in metabolic studies utilizing L-Glutamic Acid (1-¹³C).

Methodological Framework for L Glutamic Acid 1 13c Tracer Studies

Sample Preparation for Isotopic Analysis

Proper sample preparation is a critical step that directly impacts the quality and accuracy of the data obtained from isotopic analysis. numberanalytics.com This involves the careful extraction of metabolites from biological samples and, often, chemical modification to make them suitable for analysis.

The initial step in sample preparation is the collection and processing of biological samples to extract the metabolites of interest.

Cell Cultures: For cell culture experiments, cells are typically grown in a medium containing the ¹³C-labeled substrate. After a designated incubation period, the cells are harvested. This often involves centrifugation to separate the cells from the medium. The cell pellet is then washed with a cold saline solution to remove any remaining extracellular medium. frontiersin.org

Tissue Samples: For tissue samples, the animal is often euthanized at specific time points after the administration of the labeled tracer. The tissues are then promptly collected and frozen, often in liquid nitrogen, to halt metabolic activity. researchgate.net The frozen tissues may then be ground into a fine powder under liquid nitrogen to ensure homogeneity. researchgate.net

Metabolite Extraction: Following collection, metabolites are extracted from the cells or tissues. A common method is solvent extraction, using solvents like methanol (B129727) or chloroform, to separate the metabolites from other cellular components like proteins and lipids. numberanalytics.com The choice of extraction method depends on the type of sample and the metabolites of interest. numberanalytics.com

Many metabolites are not inherently suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) because they are not volatile or are thermally unstable. numberanalytics.comthermofisher.com Derivatization is a chemical process that modifies these metabolites to make them more volatile and stable for GC-MS analysis. numberanalytics.comthermofisher.com

Common derivatization techniques include:

Silylation: This technique involves replacing active hydrogen atoms in functional groups like -OH, -COOH, -NH, and -SH with a trimethylsilyl (B98337) (TMS) group. numberanalytics.comthermofisher.com This increases the volatility of the metabolite. A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

Alkylation: This involves adding an alkyl group to the metabolite, which also serves to increase its volatility and stability. numberanalytics.com

Acylation: This process adds an acyl group to the metabolite, enhancing its volatility and stability for GC-MS analysis. numberanalytics.com

Methoxyimation: This step is often performed prior to silylation to protect carbonyl groups in sugars and other metabolites, preventing the formation of multiple derivatives and improving chromatographic peak shape. thermofisher.comazolifesciences.com

The choice of derivatization method is critical as different metabolites may have varying derivatization efficiencies, which can affect the reproducibility of the analysis. azolifesciences.com Therefore, the derivatization process should be optimized and standardized for the specific metabolites being analyzed. nih.gov

Table 2: Common Derivatization Techniques for GC-MS Metabolomics

Derivatization TechniqueTarget Functional GroupsCommon ReagentsPurpose
Silylation -OH, -COOH, -NH, -SHN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility and thermal stability by replacing active hydrogens with a trimethylsilyl group. nih.govnumberanalytics.comnih.gov
Alkylation Varies depending on reagentDiazomethane, Alkyl chloroformatesIncreases volatility and stability by adding an alkyl group. numberanalytics.comazolifesciences.com
Acylation -OH, -NH₂Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA)Increases volatility and stability by adding an acyl group. numberanalytics.comazolifesciences.com
Methoxyimation Carbonyl groups (C=O)Methoxyamine hydrochlorideProtects carbonyl groups, prevents multiple derivatives, and improves peak shape. thermofisher.comazolifesciences.com

Considerations for Isotopic Dilution Effects in Complex Biological Systems

In tracer studies utilizing L-Glutamic Acid (1-13C), a primary challenge in accurately determining metabolic fluxes is the phenomenon of isotopic dilution. This occurs when the exogenously supplied labeled tracer mixes with the pre-existing, unlabeled endogenous pool of the same metabolite within the biological system. This dilution effect can lead to an underestimation of the true metabolic rates if not properly accounted for. Several factors within complex biological systems contribute to this isotopic dilution, necessitating careful experimental design and data correction.

One of the main contributors to isotopic dilution is the endogenous (unlabeled) production of L-glutamate. The intracellular concentration of glutamate (B1630785) is a combination of the externally supplied L-Glutamic Acid (1-13C) and the glutamate synthesized de novo by the cells or present in the biological matrix, such as fetal bovine serum in cell culture media. nih.gov To mitigate the interference from unspecified small molecules in serum, dialyzed fetal bovine serum is often used in tracer experiments. nih.gov

The recycling of the ¹³C label can also complicate the interpretation of labeling patterns. For instance, the oxidation of [1-¹³C]glutamine (which is readily converted from glutamate) via the tricarboxylic acid (TCA) cycle can produce ¹³CO₂, which can then be reincorporated into other metabolites through carboxylation reactions. nih.gov While this effect might be diluted in cell culture systems by unlabeled bicarbonate in the media, it can be a significant factor in in vivo studies. nih.gov

The choice of the isotopic tracer itself influences the degree and complexity of isotopic dilution. While L-Glutamic Acid (1-¹³C) is valuable for tracing specific entry points into metabolic pathways, other tracers like uniformly labeled [U-¹³C₅]glutamine are often used to track the fate of all five carbon atoms through central carbon metabolism. mdpi.com The use of [1-¹³C]glutamine is particularly useful for assessing reductive carboxylation activity, as the C1 carbon is lost as CO₂ during oxidative metabolism of α-ketoglutarate. mdpi.com

Furthermore, the inherent natural abundance of ¹³C (approximately 1.1%) in biological systems contributes to the mass isotopomer distribution of metabolites. uni-regensburg.de Accurate metabolic flux analysis, therefore, requires the correction of raw mass spectrometry data for this natural abundance. researchgate.net The purity of the L-Glutamic Acid (1-¹³C) tracer is another critical factor, as impurities can distort the observed labeling patterns. uni-regensburg.de

The complexity of metabolic compartmentation, such as the distinct metabolic roles of neurons and astrocytes in the brain, adds another layer to isotopic dilution effects. researchgate.net The glutamate-glutamine cycle between these cell types means that the labeled glutamate can be taken up by astrocytes, converted to glutamine, and then transported back to neurons, leading to complex labeling patterns that are challenging to model accurately. researchgate.net

To address these challenges, researchers employ various strategies, including the use of multiple tracers simultaneously or sequentially to better constrain metabolic flux models. researchgate.netnih.gov Computational tools and algorithms are also essential for correcting for natural isotope abundance and tracer impurities, and for performing robust metabolic flux analysis (MFA). researchgate.netnih.gov

Table 1: Factors Influencing Isotopic Dilution and Corresponding Methodological Considerations

Factor Contributing to Isotopic DilutionDescriptionMethodological Consideration/Correction Strategy
Endogenous Metabolite Pools The tracer mixes with pre-existing, unlabeled pools of the same or related metabolites within the cells and the experimental medium (e.g., serum). nih.govUse of dialyzed serum to minimize unlabeled small molecules. nih.gov Measurement and modeling of intracellular pool sizes.
Label Recycling The ¹³C label from the tracer can be released (e.g., as ¹³CO₂) and reincorporated into other metabolites, diluting the specific labeling of the target pathway. nih.govIsotopic models that account for carboxylation and other CO₂ fixation pathways. Analysis of multiple metabolites to track the fate of the label.
Natural Isotope Abundance The natural presence of ¹³C (and other stable isotopes) in all organic molecules contributes to the mass isotopomer distribution, which can confound the measurement of tracer incorporation. uni-regensburg.deComputational correction of raw mass spectrometry data to subtract the contribution of naturally occurring isotopes. researchgate.net
Tracer Impurity The isotopic tracer itself may not be 100% pure, containing unlabeled or differently labeled molecules that can affect the accuracy of labeling measurements. uni-regensburg.deDetermination of tracer purity and incorporation of this information into correction algorithms. researchgate.net
Metabolic Compartmentation In complex tissues like the brain, different cell types (e.g., neurons and astrocytes) have distinct metabolic pools and fluxes, leading to heterogeneous labeling. researchgate.netDevelopment of multi-compartment metabolic models to analyze data from such systems. researchgate.net Use of cell-type-specific tracers where possible.
Tracer Choice The specific position of the ¹³C label on the glutamic acid molecule determines which pathways can be effectively traced and the nature of the resulting labeled products. mdpi.comSelection of the appropriate tracer ([1-¹³C], [U-¹³C₅], etc.) based on the specific metabolic pathway under investigation. mdpi.comnih.gov

Applications of L Glutamic Acid 1 13c in Metabolic Pathway Elucidation

Central Carbon Metabolism and Tricarboxylic Acid (TCA) Cycle Flux Analysis

L-Glutamic acid (1-¹³C) is instrumental in dissecting the intricate network of central carbon metabolism, with a particular focus on the Tricarboxylic Acid (TCA) cycle. By introducing this labeled substrate, researchers can trace the flow of the ¹³C isotope through the cycle's intermediates, providing a dynamic view of metabolic activity. isotope.comnih.gov This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), quantifies the rates of reactions within the central carbon metabolism, offering a deeper understanding of cellular energetics and biosynthesis. nih.gov

The metabolism of L-glutamic acid feeds into the TCA cycle at the level of α-ketoglutarate. nih.gov The position of the ¹³C label at the C1 carbon is crucial. In the oxidative direction of the TCA cycle, this labeled carbon is lost as CO₂ during the conversion of α-ketoglutarate to succinyl-CoA. frontiersin.org Conversely, in the reductive pathway, the label is retained. This differential fate of the labeled carbon allows for the precise measurement of fluxes through these opposing pathways.

Oxidative and Reductive Carboxylation Pathways

L-Glutamic acid (1-¹³C) is a powerful tool for distinguishing between oxidative and reductive metabolic pathways. The oxidative pathway involves the conversion of glutamine-derived α-ketoglutarate through the TCA cycle to generate energy and biosynthetic precursors. frontiersin.orgnih.gov In this pathway, the ¹³C label from [1-¹³C]glutamate is lost. frontiersin.orgmit.edu

In contrast, reductive carboxylation is a pathway where α-ketoglutarate is converted to isocitrate and then citrate (B86180), a process that is particularly active under certain conditions like hypoxia or in cells with defective mitochondria. nih.govmit.edunih.gov When using [1-¹³C]glutamine or [1-¹³C]glutamate, the ¹³C label is retained in the citrate molecule formed through reductive carboxylation. mit.edu This allows researchers to quantify the contribution of this pathway to the citrate pool and subsequent lipogenesis. mit.edupnas.org Studies have shown that reductive carboxylation can be the dominant route for fatty acid synthesis in certain cancer cells and the retinal pigment epithelium. mit.edupnas.org

Anaplerotic and Cataplerotic Fluxes

Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthesis, while cataplerosis is the removal of these intermediates. annualreviews.org L-Glutamic acid (1-¹³C) helps in quantifying these fluxes. Glutamate (B1630785) itself is a significant anaplerotic substrate, feeding into the TCA cycle via α-ketoglutarate. oup.com

By tracing the labeled carbon from L-Glutamic acid (1-¹³C), researchers can determine the rate at which glutamate contributes to the TCA cycle pool, a key anaplerotic flux. oup.comnih.gov For instance, studies in the heart have used ¹³C-labeled substrates to show increased anaplerotic flux of glutamine under oxidative stress. oup.com Similarly, the appearance of labeled downstream metabolites can indicate cataplerotic events, where intermediates are channeled out of the cycle for processes like gluconeogenesis or amino acid synthesis. nih.govpnas.org The ability to measure both anaplerotic and cataplerotic fluxes is crucial for understanding how cells maintain metabolic homeostasis under various physiological and pathological conditions. annualreviews.orgnih.gov

Elucidation of the Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is a fundamental process in the brain, involving the trafficking of glutamate and glutamine between neurons and astrocytes. frontiersin.orgsci-hub.se L-Glutamic acid (1-¹³C) and other ¹³C-labeled precursors are invaluable for studying this cycle in vivo using ¹³C magnetic resonance spectroscopy (MRS). frontiersin.orgfrontiersin.orgnih.gov These studies have consistently demonstrated that the glutamate-glutamine cycle is a major metabolic pathway in the brain, tightly coupled to neuronal energy demand. frontiersin.orgnih.gov

Neuronal-Astroglial Compartmentation Studies

The brain is metabolically compartmentalized, with distinct metabolic roles for neurons and glial cells (astrocytes). sci-hub.senih.gov L-Glutamic acid (1-¹³C) and other labeled substrates help to dissect these compartmentalized metabolic activities. nih.gov For example, infusing [1-¹³C]glucose leads to the primary labeling of neuronal glutamate, which then serves as a precursor for astroglial glutamine via the glutamate-glutamine cycle. frontiersin.orgfrontiersin.org This allows for the measurement of metabolic flows between these two cell populations. nih.gov

Conversely, using substrates like [2-¹³C]acetate, which is thought to be preferentially metabolized by astrocytes, allows for the labeling of the astroglial glutamate pool first. nih.gov The subsequent transfer of the ¹³C label to neuronal glutamate provides an independent measure of the glutamate-glutamine cycle rate. nih.gov These compartmentation studies have been crucial in establishing the glutamate-glutamine cycle as the predominant pathway for replenishing the neurotransmitter pool of glutamate. jneurosci.orgnih.gov

Quantitative Determination of Cycling Rates

The use of ¹³C-labeled substrates, including L-Glutamic acid (1-¹³C) in conjunction with ¹³C MRS, has enabled the quantitative determination of the glutamate-glutamine cycle rate. nih.gov By monitoring the time course of ¹³C incorporation into the C4 positions of glutamate and glutamine following the administration of a labeled precursor like [1-¹³C]glucose, researchers can apply metabolic models to calculate the flux through the cycle. nih.gov

Studies in the human brain have yielded significant findings using these techniques. For instance, in the resting human occipital/parietal lobe, the glutamate-glutamine cycle rate was determined to be approximately 0.32 µmol/min/g. nih.gov This rate is substantial, representing about 80% of the rate of glucose oxidation in the same region, highlighting the immense metabolic activity associated with neurotransmitter cycling. nih.gov

Metabolic Flux Rates in the Human Brain

Metabolic FluxRate (μmol/min/g)Reference
Total Tricarboxylic Acid (TCA) Cycle Rate0.77 ± 0.07 nih.gov
Glucose Oxidation Rate0.39 ± 0.04 nih.gov
Glutamate/Glutamine Cycle Rate0.32 ± 0.05 nih.gov
Astroglial TCA Cycle Flux0.14 ± 0.06 nih.gov

Amino Acid and Nitrogen Metabolism Studies

L-Glutamic acid is a central molecule in amino acid and nitrogen metabolism. nih.govbioline.org.br It acts as a key link between carbon and nitrogen metabolism, participating in transamination reactions where it accepts amino groups from other amino acids to form α-ketoglutarate, or donates its amino group for the synthesis of other non-essential amino acids. bioline.org.br The use of L-Glutamic acid (1-¹³C) allows for the tracing of the carbon skeleton in these processes, while doubly labeled variants like L-Glutamic acid (1-¹³C, ¹⁵N) can simultaneously track the fate of both carbon and nitrogen.

The conversion of glutamate to glutamine, catalyzed by glutamine synthetase, is a major pathway for ammonia (B1221849) detoxification and nitrogen transport in the body. nih.govbioline.org.br Isotopic studies can quantify the flux through this pathway and its importance in maintaining nitrogen balance. Furthermore, glutamate serves as a precursor for the synthesis of other amino acids and nitrogen-containing compounds. nih.govmdpi.com By using ¹³C-labeled glutamate, researchers can follow the incorporation of the labeled carbon into these downstream products, thereby elucidating the metabolic pathways and their regulation. jove.com For example, such tracer studies can reveal the contribution of glutamate to the synthesis of proline and arginine, as well as its role in the production of the antioxidant glutathione. nih.gov

Interconversion with Related Amino Acids (e.g., Glutamine, Aspartate, GABA)

L-Glutamic acid is a hub in amino acid metabolism, readily interconverting with several other important amino acids. The use of 13C-labeled glutamic acid has been pivotal in studying these transformations.

Glutamine: Glutamate is a direct precursor for glutamine synthesis, a reaction catalyzed by glutamine synthetase. Conversely, glutaminase (B10826351) catalyzes the hydrolysis of glutamine to form glutamate. nih.govannualreviews.org Studies using labeled glutamine and glutamate in isolated rat brain mitochondria have demonstrated that glutamine transported into the mitochondrial matrix is a prerequisite for its conversion to glutamate by phosphate-activated glutaminase. nih.gov This interconversion is crucial for processes like neurotransmission, as glutamine is a precursor for the neurotransmitter glutamate. annualreviews.org

Aspartate: The reversible transamination reaction between glutamate and oxaloacetate, catalyzed by aspartate aminotransferase, links glutamate metabolism to the tricarboxylic acid (TCA) cycle and the metabolism of aspartate. nih.gov The high activity of this enzyme in the brain underscores the close metabolic relationship between these two amino acids. nih.gov

GABA (γ-Aminobutyric Acid): Glutamate is the direct precursor for the synthesis of the inhibitory neurotransmitter GABA via the enzyme glutamate decarboxylase (GAD). wikipedia.orgnih.gov This pathway is fundamental to understanding neuronal function and disorders associated with GABAergic signaling. wikipedia.org

The study of these interconversions using L-Glutamic acid (1-13C) and other labeled compounds allows researchers to map the flow of carbon and nitrogen, revealing the dynamic nature of amino acid pools within cells and tissues.

Contributions to Protein Turnover Studies

Isotopically labeled amino acids, including L-Glutamic acid (1-13C), are essential tools for measuring whole-body and muscle protein turnover, which encompasses both protein synthesis and breakdown. While L-[1-13C]leucine is frequently used for this purpose, the principles apply to other amino acids as well. atsjournals.orgmetsol.com By infusing a labeled amino acid and measuring its incorporation into proteins and its rate of oxidation, researchers can calculate the rates of protein synthesis and catabolism. metsol.comcambridge.org

Studies in patients with chronic obstructive pulmonary disease (COPD) have utilized stable isotopes like L-[1-13C]leucine to investigate alterations in protein metabolism, revealing elevated protein turnover in these individuals. atsjournals.org These techniques provide a dynamic view of protein metabolism that is not achievable with static measurements alone.

Biosynthetic Pathway Research

L-Glutamic acid (1-13C) is instrumental in tracing the origins of complex biomolecules and understanding the activity of specific enzymes involved in their synthesis.

Poly-γ-Glutamic Acid Synthesis in Microorganisms

Poly-γ-glutamic acid (γ-PGA) is a naturally occurring biopolymer with diverse applications. nih.govjmbfs.org It is produced by various microorganisms, primarily from the genus Bacillus. jmbfs.orgbohrium.com The synthesis of γ-PGA can be dependent on or independent of an external supply of L-glutamic acid. frontiersin.org

In glutamate-independent strains, the microorganisms synthesize glutamic acid from other carbon sources via glycolysis and the TCA cycle. nih.gov L-Glutamic acid (1-13C) can be used to trace the incorporation of glutamate into the γ-PGA polymer. Research on Bacillus licheniformis using L-[1,2-13C]glutamic acid revealed that a significant portion of the glutamate was incorporated into γ-PGA, sometimes with decarboxylation at the C-1 position. cdnsciencepub.com

Research Findings on γ-PGA Synthesis in Bacillus licheniformis
ParameterFindingSource
Glutamate IncorporationA large extent of provided glutamate was used for polymer formation. cdnsciencepub.com
Carbon Skeleton Retention51 ± 9% and 39 ± 11% of repeat units were formed with apparent retention of the glutamate carbon skeleton at different Mn(II) levels. cdnsciencepub.com
DecarboxylationEnrichment at C-1 was lower than C-2, indicating decarboxylation at the C-1 position. cdnsciencepub.com
Citrate ContributionCitrate also served as a carbon source for γ-PGA repeat units, contributing 9 ± 4% and 19 ± 5% at different Mn(II) levels. cdnsciencepub.com

Investigation of Specific Enzyme Activities (e.g., Glutaminase)

The activity of enzymes central to glutamate metabolism can be probed using labeled substrates. Glutaminase, which converts glutamine to glutamate, is a key enzyme in many metabolic processes. annualreviews.org Studies using [U-13C]glutamine and [U-13C]glutamate in isolated rat brain mitochondria have provided evidence for the functional activity of phosphate-activated glutaminase within the mitochondrial matrix. nih.gov The research showed that the metabolism of the 13C-labeled skeleton from glutamine was more pronounced in the TCA cycle compared to that from glutamate, highlighting the channeling of newly synthesized glutamate. nih.gov Such experiments are crucial for understanding the regulation and compartmentalization of enzymatic reactions.

Integration with Other Metabolic Pathways (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)

L-Glutamic acid (1-13C) and other 13C-labeled substrates are invaluable for tracing the connections between amino acid metabolism and central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP).

When cells are supplied with 13C-labeled glucose, the label is incorporated into various metabolites, including glutamate. The specific labeling pattern of glutamate can reveal the relative activities of glycolysis and the PPP. researchgate.netnih.gov For instance, the metabolism of [1,2-13C]glucose through glycolysis results in [4,5-13C]glutamate, while its metabolism through the PPP produces [4-13C]glutamate. researchgate.net By analyzing the 13C distribution in glutamate using techniques like NMR spectroscopy, researchers can quantify the flux through these pathways. researchgate.netnih.gov

Advanced Analytical Techniques for 13c Labeled Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Analysis

NMR spectroscopy is a powerful non-invasive technique that can distinguish between different positional isotopomers, which are molecules that have the same number of 13C atoms but at different positions within the carbon backbone. researchgate.net This capability allows for the detailed elucidation of metabolic pathway activities. frontiersin.org

In Vivo 13C NMR Spectroscopy of Brain Metabolism

In vivo 13C NMR spectroscopy has revolutionized the study of brain energy metabolism and neurotransmitter cycling. nih.govnih.gov By infusing 13C-labeled precursors like [1-13C]glucose, researchers can track the flow of the carbon-13 label into brain amino acids, including glutamate (B1630785) and glutamine. scispace.comepfl.ch This allows for the non-invasive measurement of metabolic fluxes in the human brain. nih.gov

Key Research Findings:

Studies using [1-13C]glucose have shown that the label is rapidly incorporated into the C4 position of glutamate. scispace.comepfl.ch The subsequent, slower appearance of the label in the C3 and C2 positions of glutamate provides information about the activity of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

The glutamate/glutamine cycle, a critical pathway for replenishing the neurotransmitter pool of glutamate, can be quantified by observing the transfer of the 13C label from glutamate to glutamine. nih.govpnas.org This cycle is a major metabolic flux in the resting human brain. pnas.org

In vivo 13C NMR can distinguish between neuronal and glial metabolism due to the compartmentalization of certain enzymes and metabolite pools. nih.gov For instance, the use of [2-13C]acetate, which is preferentially metabolized by astrocytes, allows for the specific study of glial metabolic activity. nih.gov

The technique is sensitive enough to detect changes in metabolic rates associated with functional activation of the brain. nih.gov

Table 1: Metabolic Rates in the Human Brain Measured by In Vivo 13C NMR
Metabolic RateValue (μmol/min/g)Reference
Total Tricarboxylic Acid Cycle Rate0.77 ± 0.07 pnas.org
Glucose Oxidation Rate0.39 ± 0.04 pnas.org
Glutamate/Glutamine Cycle Rate0.32 ± 0.05 pnas.org
Astroglial TCA Cycle Flux0.14 ± 0.06 nih.gov

Homonuclear 13C-13C Spin Coupling Analysis for Metabolic Network Insights

Homonuclear 13C-13C spin-spin coupling, or J-coupling, provides additional detailed information about the connectivity of carbon atoms within a molecule. frontiersin.orgcambridge.org The splitting of a 13C resonance into a multiplet indicates that it is bonded to another 13C atom. frontiersin.org Analysis of these coupling patterns allows for a more precise determination of metabolic pathway activities. researchgate.net

Key Research Findings:

The observation of multiplets in the 13C NMR spectrum of glutamate, arising from J-coupling between adjacent carbons (e.g., C3 and C4), confirms the flow of the label through the TCA cycle. scispace.comepfl.ch

The relative intensities of the different peaks within a multiplet can be used to quantify the relative fluxes through different metabolic pathways. For example, the analysis of glutamate isotopomers can distinguish between the oxidative and non-oxidative arms of the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.gov

This technique has been instrumental in validating metabolic network models for various tissues and cell types, including tumors. researchgate.netnih.gov

Biomolecular NMR Applications

The use of L-Glutamic Acid (1-13C) and other selectively labeled amino acids is crucial in biomolecular NMR studies of large proteins. ckisotopes.com By incorporating 13C at specific positions, the complexity of the NMR spectrum is reduced, facilitating the assignment of resonances and the study of protein structure, dynamics, and interactions.

Key Research Findings:

Selective 13C labeling of amino acids in a deuterated and 15N-labeled background is a common strategy for simplifying the NMR spectra of large proteins.

This approach has been used to study enzyme mechanisms by tracking the chemical transformations of a 13C-labeled substrate.

The specific labeling of glutamate can provide insights into the binding of this amino acid to its receptors and enzymes.

Mass Spectrometry (MS)-Based Approaches for Mass Isotopomer Distribution (MID) Analysis

Mass spectrometry is another powerful technique for metabolic flux analysis. nih.gov Unlike NMR, which distinguishes positional isotopomers, MS separates molecules based on their mass-to-charge ratio, providing the distribution of mass isotopomers (molecules with different numbers of 13C atoms). researchgate.netmdpi.com MS is generally more sensitive than NMR. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Intracellular Metabolites

GC-MS is a widely used technique for the analysis of intracellular metabolites labeled with 13C. nih.gov It is particularly well-suited for the analysis of volatile compounds or those that can be made volatile through chemical derivatization. nih.gov

Key Research Findings:

GC-MS analysis of proteinogenic amino acids from cell hydrolysates provides a wealth of information for metabolic flux analysis. dss.go.th

The mass isotopomer distributions of TCA cycle intermediates and related amino acids, such as glutamate, can be used to quantify fluxes through central carbon metabolism. nih.govfrontiersin.org

GC-MS has been used to study the metabolic reprogramming that occurs in cancer cells, including alterations in glutamine metabolism. nih.govresearchgate.net

While GC-MS provides rich information on isotopomer distributions, it is important to account for the contribution of naturally occurring isotopes in the data analysis. dss.go.th

Table 2: Comparison of NMR and GC-MS for 13C Isotopomer Analysis
FeatureNMR SpectroscopyGC-MS
Information ProvidedPositional IsotopomersMass Isotopomers
SensitivityLowerHigher
Sample PreparationNon-destructiveRequires derivatization
Key ApplicationIn vivo studies, pathway elucidationMetabolic flux analysis, high-throughput screening

Liquid Chromatography-Mass Spectrometry (LC-MS) for Diverse Metabolites

LC-MS is a versatile technique that can be applied to a wide range of metabolites, including those that are not amenable to GC-MS analysis. nih.gov It is particularly useful for the analysis of polar and non-volatile compounds.

Key Research Findings:

LC-MS has been used to analyze the mass isotopomer distributions of a broad spectrum of metabolites, providing a global view of cellular metabolism. nih.govdiva-portal.org

The combination of LC-MS with 13C-labeled tracers allows for the quantitative analysis of metabolic fluxes in complex biological systems, such as intact human liver tissue. diva-portal.org

LC-MS/MS, a tandem mass spectrometry technique, can provide additional structural information, which can aid in the identification of unknown metabolites and the elucidation of metabolic pathways. nih.gov

This technique has been employed to investigate the in vivo fuel usage of immune cells, revealing the critical roles of glutamine and other nutrients. biorxiv.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Mass Spectrometry (FT-MS)

High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Mass Spectrometry (FT-MS) are powerful analytical tools essential for metabolomics and the study of stable isotope-labeled compounds like L-Glutamic Acid (1-13C). These techniques provide the mass accuracy and resolving power necessary to distinguish between molecules with very similar masses, including isotopologues—molecules that differ only in their isotopic composition. titech.ac.jpresearchgate.net

HRMS instruments, such as the Orbitrap and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can achieve resolving powers exceeding 200,000. escholarship.org This capability allows for the clear differentiation of metabolites labeled with heavy isotopes (like ¹³C) from their unlabeled counterparts and from other molecules with near-identical masses. escholarship.orgnih.gov For instance, the high mass resolution can separate ¹³C-labeled compounds from those containing ¹⁵N, which is often difficult with lower-resolution instruments. escholarship.org This specificity is crucial in stable isotope tracing experiments where cells or organisms are supplied with a ¹³C-labeled substrate, such as [¹³C₆]glucose or a specific labeled amino acid, to trace its metabolic fate. nih.govnih.gov

FT-MS, which includes both FT-ICR and Orbitrap technologies, operates by detecting the image current produced by ions oscillating in a magnetic or electric field. researchgate.net The frequency of this oscillation is inversely proportional to the mass-to-charge ratio (m/z) of the ion. By applying a Fourier transform to the time-domain signal, a highly accurate mass spectrum is generated. researchgate.net This method allows for the simultaneous detection of thousands of molecular species in a single analysis with exceptional mass accuracy. researchgate.netresearchgate.net

In the context of L-Glutamic Acid (1-¹³C), these techniques are invaluable. When cells are cultured in media containing ¹³C-labeled precursors, HRMS can track the incorporation of the ¹³C atom into glutamate and its subsequent downstream metabolites within the tricarboxylic acid (TCA) cycle and other pathways. nih.govnih.gov Liquid chromatography coupled with HRMS (LC-HRMS) is a common approach, allowing for the separation of complex metabolite mixtures before high-resolution mass analysis. escholarship.orgnih.gov This combination enables both the absolute quantification of metabolites and the determination of isotopic enrichment, providing a detailed picture of metabolic fluxes. escholarship.org Direct Infusion High-Resolution Mass Spectrometry (DI-HRMS) offers a more rapid method for profiling these labeled metabolites without prior chromatographic separation. nih.gov

Table 1: Applications of HRMS and FT-MS in ¹³C-Metabolite Analysis

Technique Application Key Findings & Capabilities Citations
LC-HRMS Deep ¹³C Labeling of Cancer Cells Enabled detection of 3,299 metabolite ions and identified active metabolic pathways like glycolysis, the TCA cycle, and de novo nucleotide synthesis by tracking ¹³C incorporation. nih.gov
LC-quadrupole/ Orbitrap HRMS Stable Isotope Resolved Quantification Allows for simultaneous absolute quantification and ¹³C-isotopic labeling analysis of metabolites, which is not easily achievable with traditional triple quadrupole instruments. escholarship.org
DI-HRMS Rapid Metabolic Flux Determination Provides rapid determination of metabolic fluxes of isotopically labeled substrates in cultured cells and organoids, tracking alterations in pathways like glycolysis and the TCA cycle. nih.gov
ESI-FT-MS Position-Specific Isotope Analysis (PSIA) Measures molecular average and position-specific carbon isotope distributions in amino acids by analyzing high-resolution fragmentation patterns. titech.ac.jp
FT-ICR MS / Orbitrap MS High-Resolution Proteomics & Metabolomics Offers the highest mass resolution and accuracy, enabling the confident identification of thousands of molecular species, including isotopologues, in complex biological samples. researchgate.netresearchgate.net

Hyperpolarized Magnetic Resonance Techniques for Enhanced Sensitivity in Vivo

Hyperpolarized magnetic resonance is a cutting-edge imaging modality that dramatically increases the sensitivity of magnetic resonance spectroscopy (MRS) and imaging (MRI) for studying metabolic processes in real-time and in vivo. aacrjournals.org The technique relies on a process called Dynamic Nuclear Polarization (DNP), which can enhance the nuclear magnetic resonance signal of ¹³C-labeled substrates, including L-Glutamic Acid (1-¹³C), by more than 10,000-fold. aacrjournals.orgnih.govaacrjournals.org This massive signal boost overcomes the primary limitation of conventional ¹³C-MRS—its inherent insensitivity—allowing for the dynamic visualization of metabolic pathways that would otherwise be undetectable. nih.govnih.gov

The hyperpolarized state is transient, with a signal that typically lasts for only a few minutes in vivo. aacrjournals.orgfrontiersin.org Therefore, the ¹³C-labeled substrate must be rapidly polarized, dissolved, and injected, reaching the tissue of interest to be taken up by cells and metabolized within this short timeframe. frontiersin.org

Hyperpolarized [1-¹³C]pyruvate is the most widely studied agent and has been used to probe glycolysis and the TCA cycle in preclinical cancer models and human clinical trials. aacrjournals.orgfrontiersin.orgismrm.org Its conversion to [1-¹³C]lactate, catalyzed by lactate (B86563) dehydrogenase, is a well-established marker of aggressive tumor metabolism (the Warburg effect). frontiersin.org Similarly, its conversion to [1-¹³C]alanine via alanine (B10760859) transaminase provides information on another metabolic pathway. aacrjournals.org

The application of this technology has been extended to other key metabolites, including L-glutamic acid and its precursors. Studies have successfully used hyperpolarized [1-¹³C]glutamate to observe its metabolism to α-ketoglutarate in vivo. nih.gov This conversion is a critical step in the TCA cycle. For instance, in a murine lymphoma model, the metabolism of hyperpolarized glutamate was successfully detected, demonstrating a new method to probe glutamate metabolism and citric acid cycle activity directly. nih.gov

Conversely, researchers have used hyperpolarized [1-¹³C]α-ketoglutarate to monitor its conversion into [1-¹³C]glutamate. aacrjournals.orgnih.gov This specific metabolic flux has been investigated as a potential imaging biomarker for detecting IDH1 mutational status in glioma, a type of brain tumor. aacrjournals.orgnih.gov In these studies, the production of hyperpolarized [1-¹³C]glutamate was significantly lower in tumors with the IDH1 mutation compared to those without, highlighting the technique's potential for non-invasive tumor characterization. aacrjournals.orgnih.gov Furthermore, to improve the signal persistence of these molecules, researchers have developed isotopically enriched forms, such as [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine, which prolongs the relaxation time and enhances the ability to measure its conversion to glutamate in vivo. pnas.org

Table 2: Research Findings on Hyperpolarized ¹³C-Glutamate and Related Compounds

Hyperpolarized Substrate Model System Key Metabolic Conversion Monitored Research Outcome Citations
[1-¹³C]glutamate Human hepatoma cells (in vitro), Murine lymphoma (in vivo) Glutamate → α-ketoglutarate Demonstrated the feasibility of probing glutamate metabolism and TCA cycle activity in vivo. Polarization increased sensitivity by 35,000-fold. nih.gov
[1-¹³C]α-ketoglutarate Rat orthotopic glioblastoma models α-ketoglutarate → Glutamate Production of hyperpolarized [1-¹³C]glutamate was significantly lower in IDH1-mutant tumors, serving as a potential biomarker for this mutation. aacrjournals.orgnih.gov
[2-¹³C]pyruvate Healthy human brain Pyruvate (B1213749) → Glutamate Successfully observed and measured the conversion of [2-¹³C]pyruvate to [5-¹³C]glutamate for the first time in human volunteers, enabling imaging of TCA cycle-related metabolism. ismrm.orgescholarship.org
[5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine Pancreatic cancer xenografts (in vivo) Glutamine → Glutamate The isotopically enriched glutamine provided a longer signal lifetime and allowed for in vivo measurement of glutaminolysis and the effects of glutaminase (B10826351) inhibitors. pnas.org

Compound Index

Computational Modeling and Data Analysis in 13c Metabolic Flux Studies

Metabolic Network Reconstruction and Stoichiometric Models

The foundation of any ¹³C-MFA study is a robust metabolic network model. This model is a mathematical representation of the biochemical reactions occurring within a cell or tissue. researchgate.net It includes the stoichiometry of each reaction—the relative number of molecules of substrates and products—and the specific carbon atom transitions from reactants to products. researchgate.net

When using a tracer like ¹³C-labeled glutamic acid, the model must accurately depict the pathways through which its carbon skeleton is metabolized. For instance, after entering the cell, L-glutamic acid is typically converted to α-ketoglutarate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. The model must map how the ¹³C label from the C1 position of glutamate (B1630785) is transferred to subsequent metabolites like citrate (B86180), malate, and aspartate. biorxiv.orgnih.gov

In complex, compartmentalized systems like the brain, network models must account for distinct metabolic pools in different cell types, such as neurons and glial cells. nih.govscienceopen.com ¹³C-Glutamate and ¹³C-glutamine tracing experiments are instrumental in building and validating these two-compartment models. biorxiv.orgnih.gov The distribution of the ¹³C label between glutamate and glutamine provides crucial constraints for quantifying the fluxes of the glutamate-glutamine cycle, a process central to neurotransmission. nih.gov The process involves:

Defining Reactions: A comprehensive set of relevant biochemical reactions, including glycolysis, the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), the TCA cycle, and amino acid metabolism, is compiled. nsf.gov

Atom Mapping: For each reaction, the transfer of each carbon atom from substrate to product is explicitly defined. This is critical for accurately simulating the propagation of the ¹³C label through the network. oup.com

Compartmentation: In eukaryotic cells, particularly in neuroscience studies, the model is often divided into compartments (e.g., cytosol, mitochondria, neurons, astrocytes) to reflect the spatial organization of metabolism. nsf.gov

The resulting stoichiometric model forms a system of linear equations that describe the mass balance of each metabolite at a metabolic steady state. researchgate.net This model is the scaffold upon which flux calculations are performed.

Algorithms for Metabolic Flux Estimation from Isotopic Data

Once experimental data on mass isotopomer distributions (MIDs) are obtained from techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, specialized algorithms are used to estimate the intracellular fluxes. frontiersin.orgfrontiersin.org These algorithms aim to find the set of flux values that best explains the measured ¹³C labeling patterns. nih.gov

The core of this process is an optimization problem. It involves minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model for a given set of fluxes. nih.gov This is typically formulated as a least-squares minimization problem. nih.gov

Several computational frameworks and algorithmic approaches have been developed to solve this complex problem:

Cumomer and EMU Frameworks: Early methods based on isotopomer balancing were computationally intensive. The development of cumomer-based methods and the more recent Elementary Metabolite Units (EMU) framework significantly reduced the computational burden. oup.commit.edu The EMU framework, in particular, provides an efficient way to simulate the labeling data for any given set of fluxes by breaking down the metabolic network into smaller, manageable units. oup.commit.edu

Optimization Approaches: These methods iteratively adjust flux values to minimize the variance-weighted sum of squared residuals between simulated and measured labeling data. helsinki.fi Common algorithms include local optimizers like the Levenberg-Marquardt algorithm and global optimizers that can help avoid local minima.

Direct vs. Indirect Approaches: The optimization approach is considered an indirect method. There are also direct approaches that attempt to derive linear constraints on fluxes directly from the labeling data, which can then be solved more simply. helsinki.fi

The choice of algorithm and framework depends on the complexity of the metabolic model, the type of isotopic data available (e.g., MS, tandem MS, NMR), and whether the system is at an isotopic steady state or in a transient (non-stationary) phase. frontiersin.orgfrontiersin.org

Quantitative Separation of Neurotransmission Events from Metabolism (as related to flux modeling)

A significant application of ¹³C-MFA, particularly using ¹³C-labeled glucose and glutamate/glutamine, is the ability to deconvolve metabolic fluxes related to neuronal activity from general cellular metabolism in the brain. nih.gov The brain's energy metabolism is tightly coupled with neurotransmission through the glutamate-glutamine cycle.

In this cycle, glutamate released by neurons as a neurotransmitter is taken up by surrounding astrocytes (a type of glial cell). In astrocytes, it is converted to glutamine, which is then transported back to neurons to be reconverted into glutamate. Mathematical modeling of ¹³C labeling data allows researchers to quantify the rate of this cycle (VNT), which is a direct measure of glutamatergic neurotransmission. nih.govfrontiersin.org

By infusing a ¹³C-labeled substrate like [1,6-¹³C₂]glucose, researchers can track the label's incorporation into the C4, C3, and C2 positions of both glutamate and glutamine. nih.gov Because key enzymes are localized to specific cell types (e.g., pyruvate (B1213749) carboxylase is exclusively in astrocytes), the distinct labeling patterns of glutamate (largely neuronal) and glutamine (synthesized in glia) can be resolved. nih.govfrontiersin.org

A two-compartment model (neuron and glia) is fitted to the dynamic ¹³C enrichment data. nih.gov This allows for the simultaneous estimation of several key fluxes:

VTCAn: The TCA cycle rate in neurons. nih.gov

Vg (or V(TCA)g): The TCA cycle rate in astrocytes (glia). nih.gov

VPC: The rate of pyruvate carboxylase, an anaplerotic reaction specific to astrocytes. nih.gov

VNT: The rate of the glutamate-glutamine neurotransmitter cycle. nih.gov

This quantitative separation is crucial for understanding how brain energy metabolism supports neural function and how these processes are altered in neurological disorders.

Table 1: Example Flux Estimations in Mouse Brain using [1,6-¹³C₂]glucose and a Two-Compartment Model

Metabolic FluxDescriptionEstimated Rate (μmol/g/min)
VTCAn Neuronal Tricarboxylic Acid (TCA) Cycle Flux0.56 ± 0.03 nih.gov
Vg Glial (Astrocyte) Tricarboxylic Acid (TCA) Cycle Flux0.16 ± 0.03 nih.gov
VPC Pyruvate Carboxylase Flux (Anaplerosis)0.041 ± 0.003 nih.gov
VNT Glutamate-Glutamine Cycle Flux (Neurotransmission)0.084 ± 0.008 nih.gov
CMRglc Cerebral Metabolic Rate of Glucose0.38 ± 0.02 nih.gov

This table presents example data from an in vivo ¹³C MRS study in the mouse brain, demonstrating the ability of flux modeling to quantify compartmentalized metabolism and neurotransmission. nih.gov

Software Tools and Computational Platforms for 13C-Metabolic Flux Analysis

The complexity of ¹³C-MFA necessitates the use of specialized software packages that integrate model construction, simulation, optimization, and statistical analysis. github.ioresearchgate.net A variety of tools, ranging from command-line interfaces to graphical user interfaces, are available to researchers.

These platforms automate the intricate calculations required to estimate fluxes from isotopic data. Key features often include:

A framework for defining metabolic networks and carbon atom transitions. oup.com

Simulators for predicting labeling patterns based on the EMU, cumomer, or other frameworks. oup.commit.edu

Optimization routines for flux fitting. helsinki.fi

Statistical tools for evaluating the goodness-of-fit and calculating confidence intervals for the estimated fluxes.

Table 2: Prominent Software Platforms for ¹³C-Metabolic Flux Analysis

SoftwareKey FeaturesImplementationPrimary Modeling Framework
INCA Isotopically non-stationary MFA, graphical user interface, comprehensive statistical analysis. github.ioMATLABEMU
13CFLUX2 High-performance for large networks, supports high-performance computing, uses FluxML format. oup.comresearchgate.netC++, Java, PythonCumomer, EMU
OpenMebius Open-source, user-friendly interface for flux balance analysis and metabolic modeling. github.ioPythonNot Specified
METRAN Based on the EMU framework, designed for tracer experiment design and statistical analysis. mit.eduMATLABEMU
FiatFlux User-friendly, calculates flux ratios from MS data and then absolute fluxes. nih.govMATLABFlux Ratios, ¹³C-constrained FBA
WUFlux Open-source, provides network templates for various microbial species, visualization tools. github.ioMATLABNot Specified

These computational tools are indispensable for modern systems biology and metabolic engineering, enabling researchers to extract detailed quantitative insights from complex ¹³C tracer experiments involving substrates like L-GLUTAMIC ACID (1-13C).

Q & A

Q. How can researchers ensure ethical sourcing and documentation of isotopically labeled compounds like L-glutamic acid (1-¹³C)?

  • Methodological Answer : Procure materials from suppliers complying with ISO/IEC 17043 standards (e.g., CNLM-7812-0.25). Maintain chain-of-custody records, including certificates of analysis (CoA) and material transfer agreements (MTAs). Cite vendor-specific product codes (e.g., CLM-674-PK) in publications for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.